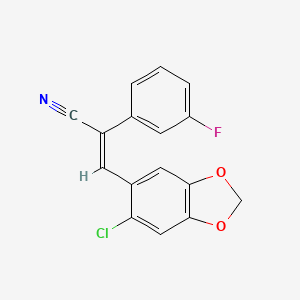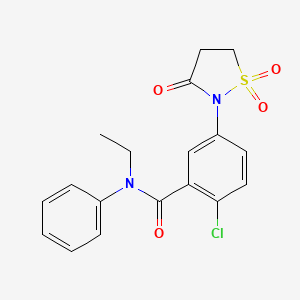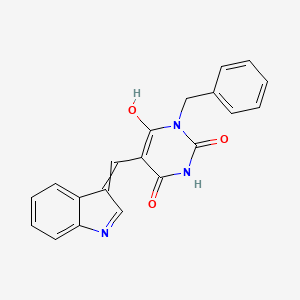![molecular formula C19H20Cl2O3 B4980524 4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of aryloxypropanolamines. It is commonly known as carvedilol, and it is used as a beta-blocker medication to treat heart failure, hypertension, and angina. Carvedilol is a racemic mixture of two enantiomers, S(-)-carvedilol and R(+)-carvedilol.
Mechanism of Action
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, carvedilol reduces heart rate, cardiac output, and blood pressure. Carvedilol also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. Carvedilol also improves left ventricular function and reduces myocardial oxygen demand. In addition, carvedilol has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
Carvedilol has several advantages for lab experiments. It is readily available and can be easily synthesized. Carvedilol also has a well-established pharmacological profile, which makes it a useful tool for studying cardiovascular and neuroprotective effects. However, carvedilol has some limitations. It has a short half-life and requires multiple dosing, which may complicate experiments. In addition, carvedilol has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for carvedilol research. One area of interest is the potential use of carvedilol for the treatment of neurodegenerative diseases. Carvedilol has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease. Further studies are needed to determine if carvedilol has clinical benefits for these conditions. Another area of interest is the development of novel carvedilol analogs with improved pharmacokinetic properties and neuroprotective effects. These analogs may have potential as therapeutic agents for cardiovascular and neurodegenerative diseases.
Synthesis Methods
Carvedilol can be synthesized from 2-methoxy-4-hydroxybenzaldehyde and 3-(2,5-dichlorophenoxy)-1-chloropropane in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which forms the carbon-carbon bond between the aryl and alkyl groups. The resulting intermediate is then reduced with lithium aluminum hydride to give carvedilol.
Scientific Research Applications
Carvedilol has been extensively studied for its cardiovascular effects. It has been shown to reduce mortality and hospitalization in patients with heart failure and to improve left ventricular function. Carvedilol also has antihypertensive effects and has been used to treat hypertension. In addition, carvedilol has been studied for its potential neuroprotective effects and has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O3/c1-3-5-14-6-9-17(19(12-14)22-2)23-10-4-11-24-18-13-15(20)7-8-16(18)21/h3,6-9,12-13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMRCDQWWBGNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)
![4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4980453.png)
![2-(4-chlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4980459.png)
![1-[3-(3-ethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980468.png)
![1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)


![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
